![molecular formula C6H2Cl3FO2S B1526265 2,4-Dichloro-3-fluorobenzenesulfonyl chloride CAS No. 1349718-19-9](/img/structure/B1526265.png)
2,4-Dichloro-3-fluorobenzenesulfonyl chloride
Overview
Description
2,4-Dichloro-3-fluorobenzenesulfonyl chloride, also known as DFBS, is an important chemical compound that is widely used in various fields of research and industry. It is an aryl sulfonyl chloride derivative .
Molecular Structure Analysis
The molecular formula of this compound is C6H2Cl3FO2S. It has a molecular weight of 263.5 g/mol.Scientific Research Applications
Activating Hydroxyl Groups of Polymeric Carriers
2,4-Dichloro-3-fluorobenzenesulfonyl chloride is utilized as an activating agent for the covalent attachment of biological substances to solid supports. The strong electron-withdrawing properties of the fluorine atom make it an excellent reagent for reacting with primary or secondary hydroxyl groups to form active sulfonyl esters. These activated esters on solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers, can then covalently bind enzymes, antibodies, avidin, and other biologicals while retaining their biological function. This application is crucial for bioselective separation techniques, including the purification of lymphocyte subsets from blood and tumor cells from bone marrow, presenting significant therapeutic potential (Chang et al., 1992).
Synthesis of Fluorinated Compounds
Another significant application involves the synthesis of key intermediates for the production of pesticides, such as herbicidal juthiacet-methyl. The chemistry of this compound facilitates the creation of these intermediates through reactions that introduce fluorine atoms into organic molecules, enhancing their activity and stability. This synthesis pathway includes several steps, such as chlorosulfonation, highlighting the versatility of this reagent in facilitating complex organic transformations (Xiao-hua Du et al., 2005).
Advanced Oxidation Processes
In environmental science, this compound derivatives are explored for their role in advanced oxidation processes (AOPs). These processes are crucial for water treatment, where the degradation of pollutants through radical-based mechanisms is essential. The reactivity of sulfonyl chloride derivatives with chloride ions can enhance the degradation of azo dyes, for instance, in textile wastewater, showcasing an application in environmental remediation and the development of more efficient water treatment technologies (Yuan et al., 2011).
Innovative Synthesis Techniques
The reagent is also pivotal in innovative synthesis techniques for creating complex organic molecules. For example, its use in atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions allows for the efficient addition of fluorinated radicals to unsaturated carbonyl compounds. This method opens new avenues for the synthesis of α-chloro-β-fluoroalkylcarbonyl products, demonstrating its utility in the development of new materials and pharmaceutical compounds with enhanced properties (Tang & Dolbier, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds like “2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride” often act as electrophiles, reacting with nucleophilic sites in biological molecules. These sites could include the side chains of certain amino acids in proteins, nucleotide bases in DNA, or other biological molecules with nucleophilic characteristics .
Mode of Action
The sulfonyl chloride group (-SO2Cl) is highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile. This allows the compound to form covalent bonds with biological molecules, potentially altering their structure and function .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. If the compound reacts with a protein, it could potentially alter the protein’s function, affecting any biochemical pathways in which the protein is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological system in which it is present. Factors such as solubility, stability, and reactivity can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cellular signaling and metabolism to potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s reactivity and stability. Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) can also impact the compound’s action .
properties
IUPAC Name |
2,4-dichloro-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZJQIIDGWZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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